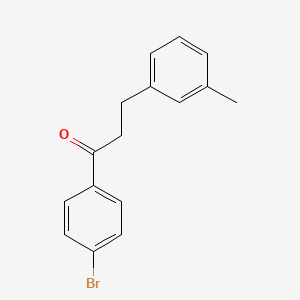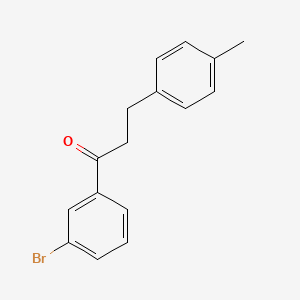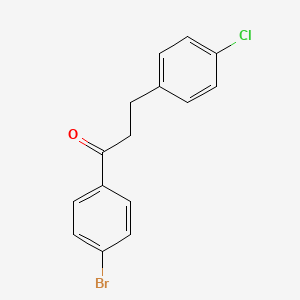
1-(Cyclopropylcarbonyl)piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylcarbonyl)piperidin-3-amine is a chemical compound with the molecular formula C₉H₁₆N₂O and a molecular weight of 168.24 g/mol . This compound is characterized by the presence of a cyclopropylcarbonyl group attached to a piperidin-3-amine structure. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of 1-(Cyclopropylcarbonyl)piperidin-3-amine can be achieved through various synthetic routes. One common method involves the oxidation-reduction reaction . The specific preparation procedures can be found in chemical literature, but generally, the process involves the following steps:
Starting Materials: Cyclopropylcarbonyl chloride and piperidin-3-amine.
Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine, under an inert atmosphere like nitrogen.
Procedure: The cyclopropylcarbonyl chloride is added dropwise to a solution of piperidin-3-amine in an appropriate solvent (e.g., dichloromethane) at a controlled temperature. The mixture is then stirred for several hours to ensure complete reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-(Cyclopropylcarbonyl)piperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(Cyclopropylcarbonyl)piperidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Cyclopropylcarbonyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is known that the compound can interact with enzymes and proteins, potentially affecting their function. This interaction may involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity .
Comparison with Similar Compounds
1-(Cyclopropylcarbonyl)piperidin-3-amine can be compared with other similar compounds, such as:
1-(Cyclopropylcarbonyl)piperidine: Lacks the amine group, which may affect its reactivity and applications.
1-(Cyclopropylcarbonyl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring, leading to different chemical properties and uses.
1-(Cyclopropylcarbonyl)morpholine: Features a morpholine ring, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific structure, which combines the cyclopropylcarbonyl group with a piperidin-3-amine framework, offering distinct chemical and biological properties .
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c10-8-2-1-5-11(6-8)9(12)7-3-4-7/h7-8H,1-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLZJPLISPRNPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292969.png)
![5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292970.png)
![5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292971.png)
